molecular formula C12H13NO3 B14310527 Benzyl (2-oxoazetidin-1-yl)acetate CAS No. 114342-03-9

Benzyl (2-oxoazetidin-1-yl)acetate

Cat. No.: B14310527
CAS No.: 114342-03-9
M. Wt: 219.24 g/mol
InChI Key: GLBORJLXZSTHCT-UHFFFAOYSA-N
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Description

Benzyl (2-oxoazetidin-1-yl)acetate is a chemical compound that belongs to the class of β-lactams β-lactams are known for their four-membered lactam ring, which is a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxoazetidin-1-yl)acetate can be achieved through several methods. One common approach involves the aldol condensation of 3-substituted propionaldehydes with the lithium enolate of ethyl or this compound . The reaction conditions can be optimized to increase the proportion of the desired diastereoisomer by thermodynamically controlled equilibration with 1,5-diazabicyclo [4.3.0]non-5-ene .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar aldol condensation reactions. The process may be further optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-oxoazetidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Brominated products at the benzylic position.

Mechanism of Action

The mechanism of action of Benzyl (2-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

  • Ethyl (2-oxoazetidin-1-yl)acetate
  • Methyl (2-oxoazetidin-1-yl)acetate
  • Benzyl (2-oxoazetidin-1-yl)propionate

Comparison: Benzyl (2-oxoazetidin-1-yl)acetate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

CAS No.

114342-03-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzyl 2-(2-oxoazetidin-1-yl)acetate

InChI

InChI=1S/C12H13NO3/c14-11-6-7-13(11)8-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

GLBORJLXZSTHCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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